(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone (2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone
Brand Name: Vulcanchem
CAS No.: 16041-56-8
VCID: VC21022889
InChI: InChI=1S/C10H17NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h7-9,11H,2-6H2,1H3/t7-,8-,9-/m1/s1
SMILES: CC1CC(=O)C2CCCCC2N1
Molecular Formula: C10H17NO
Molecular Weight: 167.25 g/mol

(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone

CAS No.: 16041-56-8

Cat. No.: VC21022889

Molecular Formula: C10H17NO

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone - 16041-56-8

Specification

CAS No. 16041-56-8
Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
IUPAC Name (2R,4aR,8aR)-2-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one
Standard InChI InChI=1S/C10H17NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h7-9,11H,2-6H2,1H3/t7-,8-,9-/m1/s1
Standard InChI Key SEAPKWHFVCCJBB-IWSPIJDZSA-N
Isomeric SMILES C[C@@H]1CC(=O)[C@@H]2CCCC[C@H]2N1
SMILES CC1CC(=O)C2CCCCC2N1
Canonical SMILES CC1CC(=O)C2CCCCC2N1

Introduction

Chemical Identity and Structure

Basic Information

(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone is a saturated heterocyclic compound featuring a quinolinone core structure. Its fundamental characteristics include a fully hydrogenated framework (except for the carbonyl group) with a methyl substituent at position 2 and specific stereochemistry at three key positions .

Table 1. Chemical Identity Parameters

ParameterValue
CAS Number16041-56-8
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
IUPAC Name(2R,4aR,8aR)-2-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one
Storage ConditionRoom Temperature

Structural Features

The compound possesses several distinctive structural features:

  • A six-membered carbocyclic ring fused to a nitrogen-containing six-membered ring

  • A ketone functional group at the 4-position of the quinolinone core

  • A methyl substituent at position 2

  • Three stereocenters (at positions 2, 4a, and 8a) all with R configuration

  • A saturated (octahydro) framework with the exception of the carbonyl group

The asterisks in the compound name indicate relative stereochemistry rather than absolute, meaning that the configuration at each stereocenter is defined relative to the others .

Structural Identifiers

For computational and database purposes, the compound can be identified using various notations:

Table 2. Structural Identifiers

Identifier TypeValue
InChIInChI=1S/C10H17NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h7-9,11H,2-6H2,1H3/t7-,8-,9-/m1/s1
InChIKeySEAPKWHFVCCJBB-IWSPIJDZSA-N
Canonical SMILESCC1CC(=O)C2CCCCC2N1
Isomeric SMILESC[C@@H]1CC(=O)[C@@H]2CCCC[C@H]2N1

Physicochemical Properties

Stereochemistry

The stereochemistry of (2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone is one of its most distinctive features. The compound has three stereocenters at positions 2, 4a, and 8a, all with R configuration . This specific stereochemical arrangement is crucial as it:

  • Determines the three-dimensional shape of the molecule

  • Influences the compound's biological interactions

  • Affects its chemical reactivity patterns

  • Distinguishes it from diastereomers with different stereochemical configurations

Physical State and Stability

Limited specific data is available regarding the physical properties of this exact compound, but based on similar quinolinone derivatives, it is likely to exist as a crystalline solid at room temperature . The compound appears to be stable under standard storage conditions (room temperature in sealed containers) .

Synthesis Methods

Hydrogenation of Quinoline Derivatives

One potential approach involves the catalytic hydrogenation of 2-methylquinoline derivatives. This typically employs:

  • Palladium catalysts under high-pressure hydrogen conditions

  • Controlled reaction parameters to achieve the desired stereochemistry

  • Moderate temperatures to facilitate the reduction process

The industrial production of similar compounds utilizes continuous flow reactors to ensure efficient hydrogenation and high yield. Advanced catalysts and optimized reaction conditions are crucial for successful synthesis at scale.

Classical Quinolinone Synthesis Methods

Several established methods for quinolinone synthesis could potentially be modified to access this compound:

Table 3. Potential Synthesis Methods

MethodDescriptionKey Features
Gould-JacobsCondensation of aniline with diethyl ethoxymethylidenedimalonateCreates quinolin-4-one scaffold; requires subsequent hydrogenation
Conrad-LimpachReaction between anilines and β-ketoestersForms 4-hydroxyquinolines; needs stereochemical control
Camps' MethodBase-catalyzed intramolecular cyclizationUses N-(2-acylaryl)amides as precursors
Transition Metal CatalysisModern approaches using palladium or copperFacilitates formation of key bonds

These methods would generally require additional steps to achieve the correct stereochemistry and saturation level .

Stereoselective Synthesis Considerations

Achieving the specific (2R*,4aR*,8aR*) stereochemistry requires careful control during synthesis:

  • Use of chiral catalysts or auxiliaries to direct stereochemical outcomes

  • Stereoselective reduction conditions to establish correct configurations

  • Potential resolution of racemic mixtures to isolate the desired stereoisomer

  • Sequential establishment of stereocenters with appropriate stereocontrol elements

Chemical Reactivity

General Reactivity Patterns

Based on its structure, (2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone can participate in various chemical transformations:

  • Carbonyl Reactions: The ketone at position 4 can undergo nucleophilic additions, reductions, and other typical carbonyl transformations

  • N-Functionalization: The secondary amine (NH) can participate in alkylation, acylation, and other derivatization reactions

  • Oxidation/Reduction: The molecule can be subjected to oxidation (at various positions) or further reduction (of the carbonyl group)

  • Ring Modifications: Reactions that modify the ring systems, including opening, expansion, or contraction

Specific Reaction Examples

Table 4. Potential Chemical Reactions

Reaction TypeReagent ExamplesExpected Product Type
Carbonyl ReductionNaBH4, LiAlH44-hydroxyoctahydroquinolines
N-AlkylationCH3I, K2CO3N-methylated derivative
Oxidationp-Chloranil, DMF (reflux)Partially dehydrogenated derivatives
Nucleophilic AdditionGrignard reagentsTertiary alcohols at C-4 position

These reactions could be valuable for creating derivatives with modified properties or for incorporating this scaffold into more complex structures .

Biological Activity and Applications

Scientific Research Applications

(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone has several potential applications in scientific research:

  • Synthetic Intermediates: The compound can serve as a building block for more complex molecular architectures, particularly those requiring specific stereochemistry

  • Medicinal Chemistry: As a scaffold for developing new therapeutic agents, especially those targeting bacterial infections

  • Structure-Activity Studies: For investigating how stereochemistry influences biological activity in quinolinone derivatives

  • Materials Science: Potential applications in specialty chemicals and materials development

Comparison with Related Compounds

Structural Analogs

Understanding how (2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone compares to related compounds provides valuable insights into its distinctive properties:

Table 5. Comparison with Related Quinolinone Derivatives

Compound ClassKey DifferencesStructural Relationship
Quinolin-4-onesUnsaturated rings; aromatic characterParent class; (2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone has a saturated framework
4-Hydroxyquinolin-2(1H)-onesDifferent position of carbonyl group; hydroxyl group presentRelated heterocyclic system with different oxidation pattern
2,5-Disubstituted octahydroquinolin-4-onesAdditional substituent at position 5Closely related compounds with similar core structure

These structural relationships influence both chemical reactivity and potential biological properties .

Stereoisomers

The specific stereochemistry of (2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone distinguishes it from potential stereoisomers:

  • Diastereomers: Compounds with different configurations at one or more of the three stereocenters (e.g., (2S*,4aR*,8aR*) or (2R*,4aS*,8aR*) variants)

  • Enantiomer: The mirror image with (2S*,4aS*,8aS*) configuration

These stereoisomers would likely exhibit different biological activities and chemical properties due to their distinct three-dimensional structures .

Future Research Directions

Given the limited specific research on (2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone, several promising research directions emerge:

  • Efficient Stereoselective Synthesis: Development of improved synthetic routes that efficiently control the stereochemistry at all three stereocenters

  • Comprehensive Characterization: Detailed analysis of physical, spectroscopic, and thermal properties specific to this compound

  • Biological Activity Screening: Systematic evaluation against various biological targets, particularly bacterial strains, to identify potential therapeutic applications

  • Structure-Activity Relationship Studies: Investigation of how modifications to the basic structure affect biological activity, with particular attention to stereochemical influences

  • Medicinal Chemistry Applications: Exploration of this scaffold for developing new antibacterial, antiviral, or anticancer agents

Table 6. Priority Research Areas

Research AreaExpected OutcomesSignificance
Stereoselective SynthesisImproved synthetic methodsEnables larger-scale production for further studies
Biological ScreeningIdentification of specific activitiesDetermines potential therapeutic applications
Derivative DevelopmentStructure-activity relationship dataGuides optimization for enhanced properties
X-ray CrystallographyConfirmed three-dimensional structureValidates stereochemical assignments
Computational StudiesBinding predictions with biological targetsDirects rational design of derivatives

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